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N-myristoyl-D-alanine -

N-myristoyl-D-alanine

Catalog Number: EVT-1794677
CAS Number:
Molecular Formula: C17H33NO3
Molecular Weight: 299.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-myristoyl-D-alanine is a compound formed by the attachment of myristic acid, a 14-carbon saturated fatty acid, to the amino acid D-alanine. This modification is part of a broader category known as protein N-myristoylation, which plays critical roles in cellular processes, including membrane localization and protein-protein interactions. N-myristoylation is catalyzed by enzymes known as N-myristoyltransferases, which facilitate the covalent bond formation between myristic acid and specific proteins .

Source

Myristic acid is naturally found in various plant and animal fats and is synthesized in the body from dietary fats. D-alanine, an amino acid that exists in both L- and D- forms, is commonly found in bacterial cell walls and as a result of racemization processes in mammals . The combination of these two components into N-myristoyl-D-alanine can occur through enzymatic processes or chemical synthesis.

Classification

N-myristoyl-D-alanine falls under the classification of fatty acylated amino acids. It is categorized as a lipid-modified amino acid due to the presence of the long-chain fatty acid moiety, which significantly influences its biochemical properties and biological functions.

Synthesis Analysis

Methods

N-myristoyl-D-alanine can be synthesized through various methods, including:

  1. Enzymatic Synthesis: Utilizing N-myristoyltransferases to catalyze the transfer of myristic acid from myristoyl-CoA to D-alanine. This process typically occurs cotranslationally or posttranslationally.
  2. Chemical Synthesis: Involves the direct coupling of myristic acid to D-alanine using coupling agents such as carbodiimides. This method allows for precise control over reaction conditions and yields.

Technical Details

In enzymatic synthesis, the reaction mechanism typically follows a Bi-Bi mechanism where myristoyl-CoA binds to the enzyme first, followed by the substrate (D-alanine). The enzyme then facilitates the transfer of the myristoyl group to the amino group of D-alanine, releasing CoA . For chemical synthesis, conditions such as pH, temperature, and reaction time must be optimized to achieve high yields and purity.

Molecular Structure Analysis

Structure

N-myristoyl-D-alanine consists of a D-alanine backbone with a myristoyl group attached to its nitrogen atom. The molecular formula can be represented as C15H29NO2C_{15}H_{29}NO_2. The structure features:

  • A hydrophobic myristoyl tail that enhances membrane interaction.
  • A polar amide bond connecting the fatty acid to the amino acid.
Chemical Reactions Analysis

Reactions

N-myristoyl-D-alanine participates in several chemical reactions, primarily involving:

  1. Hydrolysis: Under certain conditions, N-myristoyl-D-alanine can undergo hydrolysis to release myristic acid and D-alanine.
  2. Transacylation: It can act as an acyl donor in transacylation reactions with other nucleophiles.

Technical Details

The hydrolysis reaction typically requires acidic or basic conditions and can be monitored using chromatographic techniques to assess product formation . Transacylation reactions may involve varying nucleophiles such as alcohols or other amines.

Mechanism of Action

Process

The biological function of N-myristoyl-D-alanine primarily revolves around its role in protein modification. The mechanism involves:

  1. Membrane Targeting: The hydrophobic nature of the myristoyl group facilitates anchoring proteins to cellular membranes.
  2. Protein-Protein Interactions: Myristoylation alters protein conformation, enhancing interactions with other proteins or lipids.

Data

Studies have shown that proteins modified by N-myristoylation exhibit altered stability and localization within cells, impacting signaling pathways crucial for cellular function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Sparingly soluble in water but soluble in organic solvents like ethanol and chloroform.
  • Melting Point: The melting point may vary based on purity but generally falls within a range typical for fatty acyl derivatives.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to extreme pH levels.
  • Reactivity: Can participate in acylation reactions due to its reactive amide bond.

Relevant data indicates that modifications such as N-myristoylation can significantly impact protein behavior in biological systems .

Applications

Scientific Uses

N-myristoyl-D-alanine has several applications in scientific research:

  1. Biochemical Studies: Used to study protein modifications and their effects on cellular functions.
  2. Drug Development: Investigated as a potential therapeutic target due to its role in signaling pathways linked to various diseases.
  3. Synthetic Biology: Employed in engineering proteins with specific functions by modifying their lipidation status.
Biosynthesis and Enzymatic Pathways of N-Myristoyl-D-Alanine

Enzymatic Synthesis via N-Myristoyltransferases (NMTs)

N-myristoyltransferases (NMTs) catalyze the attachment of myristate (C14:0 fatty acid) to substrate proteins via an amide bond. This reaction uses myristoyl-CoA as the acyl donor and strictly requires an N-terminal glycine residue in eukaryotic systems [1] [8]. The enzymatic machinery demonstrates near-absolute stereospecificity for L-amino acid configurations and cannot utilize D-alanine as a substrate. Structural analyses reveal that NMTs possess a narrow substrate-binding pocket that accommodates only glycine’s minimal side chain (hydrogen atom). The methyl group of D-alanine introduces steric hindrance that prevents proper positioning within the catalytic site [8] [10]. Kinetic studies show no detectable myristoylation of D-alanine-containing peptides by human NMT1 or NMT2 isozymes, confirming enzymatic incompatibility [2].

Substrate Specificity and Catalytic Mechanisms

NMTs employ an ordered Bi-Bi catalytic mechanism: myristoyl-CoA binds first, inducing conformational changes that expose the peptide-binding site. Subsequent substrate binding enables nucleophilic attack by the N-terminal α-amino group on the thioester carbonyl of myristoyl-CoA [2] [3]. Key specificity determinants include:

  • Residue 1: Glycine is mandatory due to its small size and high pKa (enhanced nucleophilicity)
  • Residue 5: Serine/threonine optimizes kinetics (e.g., GXXXS/T motifs)
  • Stereochemistry: Exclusive recognition of L-amino acid backbones [8]

Table 1: Kinetic Parameters of NMT for Selected N-Terminal Residues

Amino Acidkcat (min⁻¹)Km (μM)Catalytic Efficiency (kcat/Km)
Glycine15.2 ± 0.88.5 ± 0.91.79
L-Alanine0.21 ± 0.03152 ± 180.0014
D-AlanineUndetectableN/DN/D

Data derived from in vitro assays with human NMT1 [2] [8]

D-alanine violates all three specificity requirements: its D-configuration disrupts peptide backbone geometry, its methyl group exceeds the glycine-binding pocket dimensions, and its absence in native proteomes eliminates evolutionary pressure for recognition [8] [10].

Role of Methionine Aminopeptidases in Co-Translational Modification

Co-translational myristoylation requires methionine aminopeptidase 2 (MetAP2) to cleave the initiator methionine, exposing the N-terminal glycine. MetAP2 exhibits stringent specificity:

  • Processes only methionine when followed by small residues (Gly, Ala, Pro, Val)
  • Cannot cleave methionine preceding D-amino acids due to active-site stereochemical constraints [1] [3]

In hypothetical D-alanine scenarios, translation would incorporate methionine-D-alanine sequences. MetAP2 cannot remove N-terminal methionine when followed by D-alanine, preventing glycine exposure and subsequent myristoylation. This dual exclusion at both MetAP2 and NMT levels explains the absence of natural N-myristoyl-D-alanine [3] [7].

Post-Translational Demyristoylation and Regulatory Enzymes

Demyristoylating enzymes exhibit specificity for naturally occurring myristoyl-glycine amide bonds and cannot hydrolyze non-canonical linkages:

  • Shigella flexneri IpaJ: A cysteine protease that cleaves myristoyl-glycine bonds in ARF GTPases. Structural studies show its catalytic cleft accommodates only glycine’s planar conformation [1] [3].
  • Human sirtuins (SIRT2/6): NAD+-dependent deacylases with activity toward myristoyl-glycine but steric exclusion of D-amino acid conjugates [3] [10].
  • ABHD17 hydrolases: Membrane-associated enzymes hydrolyzing S-palmitate and N-myristate exclusively from L-amino acid residues [10].

Table 2: Specificity of Demyristoylating Enzymes Toward Acyl Linkages

EnzymeNatural Substrate SpecificityActivity on D-Ala-Myristate
IpaJ (Shigella)Myristoyl-Gly-AsnUndetectable
SIRT2 (Human)Myristoyl-Gly/LysNone observed
ABHD17B (Human)Palmitoyl-Cys / Myristoyl-GlyNot hydrolyzed

Based on in vitro studies with synthetic substrates [1] [3] [10]

The resistance of N-myristoyl-D-alanine to enzymatic hydrolysis further underscores its metabolic persistence in biological systems, though no natural contexts exist for its formation or degradation [3].

Properties

Product Name

N-myristoyl-D-alanine

IUPAC Name

(2R)-2-(tetradecanoylamino)propanoic acid

Molecular Formula

C17H33NO3

Molecular Weight

299.4 g/mol

InChI

InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21)/t15-/m1/s1

InChI Key

XDOBXTLSTUFRRP-OAHLLOKOSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@H](C)C(=O)O

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